![molecular formula C37H40Cl2N4O10 B1425303 3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride CAS No. 141407-11-6](/img/structure/B1425303.png)
3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCEP is a reducing agent frequently used in biochemistry and molecular biology applications . It is often prepared and used as a hydrochloride salt (TCEP-HCl) with a molecular weight of 286.65 gram/mol .
Synthesis Analysis
TCEP can be synthesized by the acid hydrolysis of tris(2-cyanoethyl)phosphine in refluxing aqueous HCl .Molecular Structure Analysis
The molecular structure of TCEP includes a phosphine group attached to three propanoic acid groups .Chemical Reactions Analysis
TCEP is often used as a reducing agent to break disulfide bonds within and between proteins as a preparatory step for gel electrophoresis . It does not reduce metals used in immobilized metal affinity chromatography .Physical And Chemical Properties Analysis
TCEP is a non-volatile solid and a strong reducing agent . It is soluble in water and available as a stabilized solution at neutral pH .Aplicaciones Científicas De Investigación
Porphyrin Research
- Porphyrin Identification : A study identified tetracarboxylate porphyrins, including tris-(2-carboxyethyl)-carboxymethyl ethyl trimethyl porphin, in patients with symptomatic cutaneous hepatic porphyria and rats with hexachlorobenzene-induced porphyria (Elder, 1972).
Chemistry and Chemical Interactions
Saccharide Interactions : A study demonstrated the interaction of sodium 3-(trihydroxygermyl)propanoate with saccharides, indicating potential applications in studying saccharide-related biological functions (Shimada et al., 2015).
Corrosion Inhibition : Research on amino acids based corrosion inhibitors, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, revealed their potential in preventing metal corrosion, important in industrial applications (Srivastava et al., 2017).
Synthetic Applications : Studies on synthesizing carboxylic acids and esters containing a tetrahydropyran ring from related compounds, including 2-methyl-2-(2,6,6-trimethyltetrahydropyran-2-yl)propanoic acid, are significant for developing new synthetic routes and compounds (Hanzawa et al., 2012).
Biological and Medicinal Chemistry
Radiopharmaceutical Development : Research into rhenium(I) and technetium(I) tricarbonyl complexes with NSO-type chelators, such as 3-[2-(pyridin-2-yl)ethylthio]propanoic acid, is pivotal in developing targeted radiopharmaceuticals for medical imaging (Makris et al., 2012).
Antioxidant Studies : The antioxidant profile of phenolic acids, including 3-(3,4,5-trihydroxyphenyl)propanoic acid, was investigated to understand their efficacy as antioxidants and their role in reducing oxidative stress (Siquet et al., 2006).
Antiproliferative Activity in Cancer Research : The synthesis and biological activity of Pt(II)-complexes with an L-alanyl-based ligand, involving 3-[4-propyl-3-(thiophen-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid, were studied for their potential antiproliferative activity against cancer cells (Riccardi et al., 2019).
Propiedades
IUPAC Name |
3-[7,12,17-tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N4O10.2ClH/c1-17-20(4-8-33(42)43)28-14-26-19(3)22(6-10-35(46)47)30(40-26)16-32-24(12-37(50)51)23(7-11-36(48)49)31(41-32)15-27-18(2)21(5-9-34(44)45)29(39-27)13-25(17)38-28;;/h13-16,40-41H,4-12H2,1-3H3,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITJCELJENZKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CC(=O)O)CCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40Cl2N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

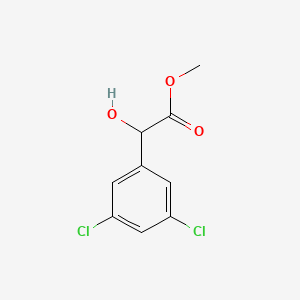
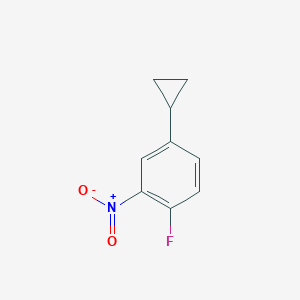
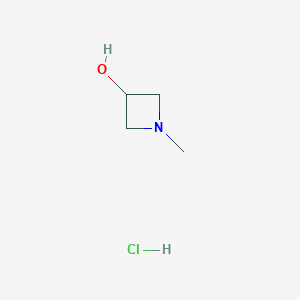
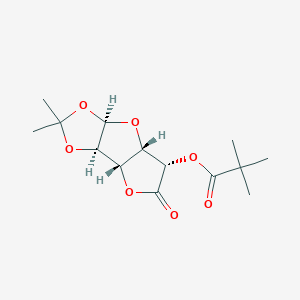
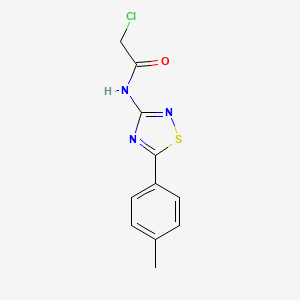
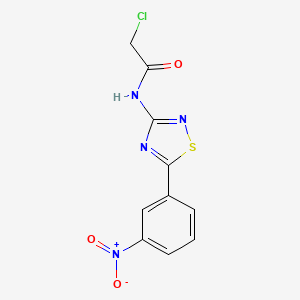
![N-{[(2-nitrophenyl)amino]carbonyl}glycine](/img/structure/B1425232.png)
![(2-[4-(Methylthio)phenoxy]ethyl)amine hydrochloride](/img/structure/B1425234.png)
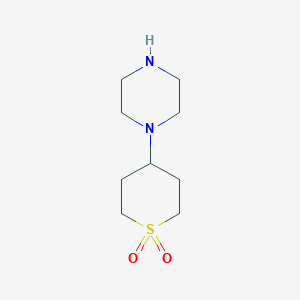
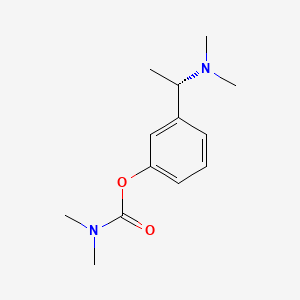
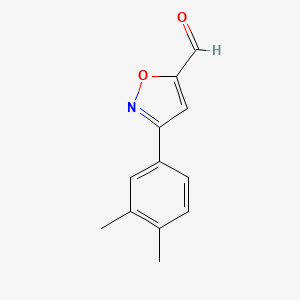
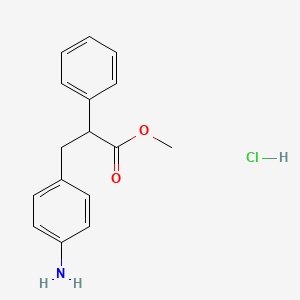
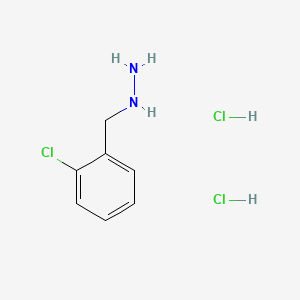
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)